molecular formula C8H16N2O4 B11969678 Diethyl ethylenedicarbamate CAS No. 818-42-8

Diethyl ethylenedicarbamate

Katalognummer: B11969678
CAS-Nummer: 818-42-8
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: SDNZFSXPFLVPMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl ethylenedicarbamate is an organic compound with the molecular formula C8H16N2O4 It is a member of the carbamate family, which are esters of carbamic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl ethylenedicarbamate can be synthesized through the reaction of ethylenediamine with diethyl carbonate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process. The general reaction is as follows:

C2H4(NH2)2 + 2 (C2H5O)2CO → C8H16N2O4 + 2 C2H5OH\text{C2H4(NH2)2 + 2 (C2H5O)2CO → C8H16N2O4 + 2 C2H5OH} C2H4(NH2)2 + 2 (C2H5O)2CO → C8H16N2O4 + 2 C2H5OH

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous materials and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl ethylenedicarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Diethyl ethylenedicarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of parasitic infections.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism by which diethyl ethylenedicarbamate exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethylcarbamazine: Used as an anthelmintic drug.

    Dimethylcarbamate: Another member of the carbamate family with different applications.

Uniqueness

Diethyl ethylenedicarbamate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields of research and industry.

Eigenschaften

CAS-Nummer

818-42-8

Molekularformel

C8H16N2O4

Molekulargewicht

204.22 g/mol

IUPAC-Name

ethyl N-[2-(ethoxycarbonylamino)ethyl]carbamate

InChI

InChI=1S/C8H16N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)

InChI-Schlüssel

SDNZFSXPFLVPMI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NCCNC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.